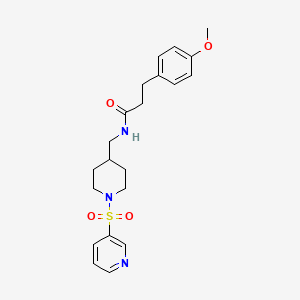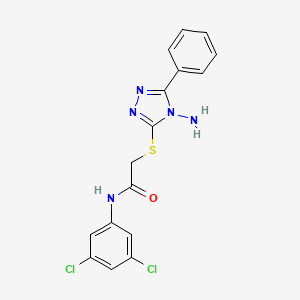![molecular formula C12H9F3O2 B2700223 3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287339-88-0](/img/structure/B2700223.png)
3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,5-Trifluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its trifluorophenyl group attached to a bicyclo[111]pentane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a trifluorophenyl group is introduced to a bicyclo[1.1.1]pentane ring using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the trifluorophenyl group, although this is less common due to the stability of the fluorine atoms.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
2,3,5-Trifluorophenol: A phenolic compound with similar fluorine substitution pattern.
Bicyclo[1.1.1]pentane derivatives: Other derivatives of the bicyclo[1.1.1]pentane ring structure.
Uniqueness: 3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of the trifluorophenyl group and the bicyclo[1.1.1]pentane ring, which provides distinct chemical and physical properties compared to other similar compounds.
Propiedades
IUPAC Name |
3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-6-1-7(9(15)8(14)2-6)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGZMOSYCNAFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C(=CC(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)
![N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]thiophene-2-carboxamide](/img/structure/B2700142.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)
![1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2700144.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2700146.png)
![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2700147.png)
![N-(3-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2700148.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2700150.png)
![N-(butan-2-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2700155.png)
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2700156.png)
![1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2700157.png)


![1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2700161.png)
